![molecular formula C8H7N3O2 B1529605 Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate CAS No. 1363381-89-8](/img/structure/B1529605.png)
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate
Overview
Description
“Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 177.16 . The compound is a white to yellow solid at room temperature .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate” includes a pyrrole ring and a pyrazine ring . The InChI code for the compound is 1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5(11-6)2-3-9-7/h2-4H,1H3,(H,9,10) .Physical And Chemical Properties Analysis
“Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 177.16 .Scientific Research Applications
Antimicrobial Activity
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate: derivatives have been found to exhibit significant antimicrobial properties . These compounds have shown effectiveness against a variety of bacterial and fungal strains, making them potential candidates for the development of new antibiotics and antifungal agents .
Anti-inflammatory Properties
The compound has also been associated with anti-inflammatory activities. This is particularly important in the treatment of chronic inflammatory diseases, where long-term treatment with minimal side effects is desired .
Antiviral Applications
Research indicates that derivatives of Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate have potential antiviral capabilities. This could be crucial in the design of new antiviral drugs, especially for viruses that have developed resistance to current treatments .
Antioxidant Effects
The antioxidant properties of this compound suggest its use in preventing oxidative stress-related diseases. Oxidative stress is a factor in many chronic conditions, including cardiovascular diseases and cancer .
Antitumor and Anticancer Research
There is promising research indicating that Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate derivatives can be used in antitumor and anticancer therapies. Their ability to inhibit certain kinases makes them valuable in the study of cancer treatment .
Kinase Inhibition
One of the most notable applications of this compound is its role in kinase inhibition . Kinases are enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can lead to the treatment of diseases such as cancer .
Drug Discovery and Development
The structure of Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate makes it an attractive scaffold for drug discovery. Its versatility in binding to various receptors and enzymes allows for the development of a wide range of pharmaceuticals .
Agricultural Chemicals
Lastly, the compound’s derivatives are being explored for their use in agriculture. They could serve as the basis for developing new pesticides or herbicides, contributing to the protection of crops from pests and diseases .
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including “Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate”, have shown a wide range of biological activities, making them attractive scaffolds for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings . It’s known that 5h-pyrrolo[2,3-b]pyrazine derivatives have shown significant activity on kinase inhibition , suggesting that kinases could be potential targets.
Mode of Action
It’s suggested that the compound interacts with its targets (possibly kinases) and inhibits their function . This inhibition could lead to changes in cellular processes controlled by these kinases.
Biochemical Pathways
Given its potential kinase inhibitory activity , it can be inferred that the compound might affect pathways regulated by kinases. Kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis, so the inhibition of kinases can have significant downstream effects.
Result of Action
Given its potential kinase inhibitory activity , it can be inferred that the compound might affect cellular processes regulated by kinases, leading to changes in cell growth, differentiation, and apoptosis.
properties
IUPAC Name |
methyl 5H-pyrrolo[2,3-b]pyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-4-10-7-5(11-6)2-3-9-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYVYGGBGJSMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=N1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195441 | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5H-pyrrolo[2,3-B]pyrazine-2-carboxylate | |
CAS RN |
1363381-89-8 | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101195441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.